potassium(3,4-dihydro-2H-pyran-6-yl)trifluoroboranuide

Description

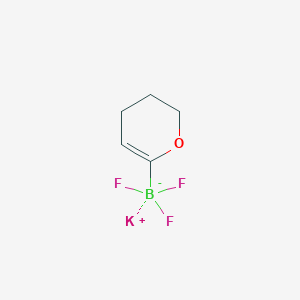

Potassium(3,4-dihydro-2H-pyran-6-yl)trifluoroboranuide is a potassium trifluoroborate salt characterized by a 3,4-dihydro-2H-pyran-6-yl substituent. This heterocyclic group—a partially saturated six-membered oxygen-containing ring—imparts distinct electronic and steric properties to the compound. Trifluoroborate salts are widely employed in Suzuki-Miyaura cross-coupling reactions due to their stability, ease of handling, and tunable reactivity .

Properties

Molecular Formula |

C5H7BF3KO |

|---|---|

Molecular Weight |

190.02 g/mol |

IUPAC Name |

potassium;3,4-dihydro-2H-pyran-6-yl(trifluoro)boranuide |

InChI |

InChI=1S/C5H7BF3O.K/c7-6(8,9)5-3-1-2-4-10-5;/h3H,1-2,4H2;/q-1;+1 |

InChI Key |

DFGQBGLCZCOPBK-UHFFFAOYSA-N |

Canonical SMILES |

[B-](C1=CCCCO1)(F)(F)F.[K+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium(3,4-dihydro-2H-pyran-6-yl)trifluoroboranuide typically involves the reaction of 3,4-dihydro-2H-pyran with boron trifluoride etherate, followed by the addition of potassium fluoride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boron trifluoride complex. The product is then purified through recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The compound is typically produced in batch reactors, followed by purification steps such as filtration and drying.

Chemical Reactions Analysis

Substitution Reactions

The trifluoroborate group undergoes nucleophilic displacement, enabling the formation of carbon-carbon or carbon-heteroatom bonds. This reactivity is critical in synthesizing functionalized pyran derivatives. For example:

-

Mechanism : The trifluoroborate group (-BF₃⁻) is replaced by nucleophiles (e.g., alkyl halides, alkenes) under basic or acidic conditions.

-

Applications : Substitution reactions are foundational for generating diverse pyran-based scaffolds, which are valuable in medicinal chemistry and natural product synthesis.

Cross-Coupling Reactions (Suzuki-Miyaura Coupling)

This compound is a key participant in palladium-catalyzed cross-coupling, particularly Suzuki-Miyaura reactions, to form carbon-carbon bonds.

Reaction Conditions

| Parameter | Details |

|---|---|

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] |

| Base | Sodium carbonate (Na₂CO₃) |

| Solvent | 1,2-Dimethoxyethane |

| Temperature | Reflux (~80°C) |

| Time | 20 hours |

| Yield | Up to 59% |

Example Reaction :

The compound reacts with aryl halides (e.g., 4-fluoro-3-(trifluoromethyl)benzonitrile) under Pd(0) catalysis to yield substituted arylpyrans. The reaction involves transmetallation between the boronate and palladium centers, followed by reductive elimination to form the desired product .

α-Alkenylation of Tetrahydropyrans

A recent protocol employs Brønsted acids (e.g., trifluoroacetic acid) and Lewis acids (e.g., BF₃·OEt₂) to mediate α-alkenylation of 3,4-dihydro-2H-pyran derivatives.

Key Features

-

Mechanism : Oxonium ion intermediates form from the pyran ring, which are then attacked by alkenyltrifluoroborates .

-

Advantages :

-

Mild reaction conditions (room temperature, short reaction times).

-

High regioselectivity for α-alkenylation.

-

-

Applications : Enables the synthesis of α-alkenylated tetrahydropyrans, which are precursors for natural product analogs and fine chemicals .

Scientific Research Applications

Potassium(3,4-dihydro-2H-pyran-6-yl)trifluoroboranuide has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions.

Biology: The compound can be used to modify biomolecules for various studies.

Industry: It is used in the production of fine chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of potassium(3,4-dihydro-2H-pyran-6-yl)trifluoroboranuide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trifluoroborate group can stabilize negative charges, making it a versatile intermediate in organic synthesis. The compound can interact with various molecular targets, depending on the specific reaction and conditions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The key differentiator among trifluoroborate salts lies in their organic substituents:

- Potassium(3,4-dihydro-2H-pyran-6-yl)trifluoroboranuide : Features a 3,4-dihydro-2H-pyranyl group, an oxygen-containing heterocycle with partial saturation. This structure may enhance solubility in polar solvents and modulate electronic effects during coupling reactions.

- Potassium (2,4-dichlorophenyl)trifluoroboranuide (CAS 192863-38-0): Substituted with a 2,4-dichlorophenyl group, which introduces strong electron-withdrawing effects. This increases stability but may reduce reactivity in cross-coupling due to decreased nucleophilicity .

- Potassium methoxymethyltrifluoroborate (CAS 910251-11-5): Contains a methoxymethyl group, offering a balance of steric accessibility and moderate electron-donating properties, ideal for reactions requiring faster transmetalation .

Physicochemical Properties

*Inferred based on structural analogs.

Research Findings and Challenges

- Steric Limitations : The partially saturated pyran ring may hinder coordination to metal catalysts, necessitating optimized reaction conditions (e.g., higher temperatures or stronger bases).

- Synthetic Utility : Heterocyclic trifluoroborates remain underexplored compared to aryl counterparts, highlighting a gap in methodology development.

Biological Activity

Potassium(3,4-dihydro-2H-pyran-6-yl)trifluoroboranuide is a boron-containing compound that has garnered interest in various fields, particularly in organic synthesis and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and potential applications based on recent research findings.

The compound has the molecular formula and features a pyran ring structure that is significant in its reactivity. The trifluoroborate group serves as a good leaving group, facilitating various chemical reactions, including nucleophilic substitutions and coupling reactions.

The biological activity of this compound can be attributed to its ability to participate in diverse chemical transformations. The trifluoroborate moiety enhances the compound's reactivity in organic synthesis, allowing for the formation of biologically active molecules.

Biological Activity

Recent studies have highlighted several biological activities associated with compounds containing the pyran structure:

- Neuroprotective Effects : Pyran derivatives have shown promise in neuroprotection, particularly against neurodegenerative diseases such as Alzheimer's. They may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to cognitive decline .

- Antioxidant Properties : Compounds with the pyran framework have demonstrated antioxidant capabilities, which are crucial for mitigating oxidative stress in cells .

- Anti-inflammatory Effects : Some studies suggest that pyran derivatives can reduce inflammation by modulating cytokine production and inhibiting inflammatory pathways .

Case Study 1: Neuroprotective Activity

A study evaluated the neuroprotective effects of pyran-based compounds in a model of Alzheimer's disease. The results indicated that these compounds could reduce amyloid-beta aggregation and improve cognitive function in treated subjects. The mechanism involved metal chelation properties that help mitigate oxidative stress .

Case Study 2: Anti-cancer Potential

Research has indicated that certain pyran derivatives exhibit anti-cancer properties by inducing apoptosis in cancer cells. The compounds were found to activate caspase pathways, leading to programmed cell death .

Data Table: Comparison of Biological Activities

Safety and Toxicity

While this compound shows promising biological activities, safety data indicates potential hazards. It may cause skin irritation and respiratory issues upon exposure . Proper handling procedures are recommended to mitigate risks associated with its use.

Q & A

Basic Research Questions

Q. How can potassium(3,4-dihydro-2H-pyran-6-yl)trifluoroboranuide be synthesized, and what are the critical purity considerations?

- Methodological Answer : Synthesis typically involves transmetallation or nucleophilic substitution using a boronic acid precursor. For example, potassium trifluoroborates are often prepared via reaction of the corresponding boronic acid with KHF₂ under controlled pH. Purity is assessed via ¹⁹F NMR to confirm absence of free fluoride ions and by elemental analysis (C, H, B, K) to validate stoichiometry. Solvent choice (e.g., THF or MeOH) and temperature control (~0–25°C) are critical to prevent decomposition .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : To confirm the dihydropyran ring structure and substituent positions.

- ¹¹B/¹⁹F NMR : To verify trifluoroborate integrity (¹¹B NMR: δ ~3–5 ppm; ¹⁹F NMR: δ ~-135 to -145 ppm).

- HRMS (Exact Mass) : For molecular formula validation (theoretical [M]⁻ = 190.013 g/mol, C₅H₇BF₃KO) .

- FT-IR : To detect B-F stretching (~1450 cm⁻¹) and C-O-C vibrations (~1100 cm⁻¹) from the pyran ring.

Q. How stable is this compound under ambient storage conditions, and what precautions are necessary?

- Methodological Answer : Potassium trifluoroborates are hygroscopic and sensitive to protic solvents. Storage under inert gas (Ar/N₂) at -20°C in desiccated containers is recommended. Stability tests via TGA/DSC can monitor decomposition thresholds (e.g., thermal stability >100°C for most trifluoroborates). Avoid aqueous environments to prevent hydrolysis to boronic acids .

Advanced Research Questions

Q. What mechanistic role does the dihydropyran moiety play in cross-coupling reactions?

- Methodological Answer : The dihydropyran ring acts as a directing group, influencing regioselectivity in Suzuki-Miyaura couplings. Computational studies (DFT) can model its electron-donating effects on boron’s Lewis acidity. Comparative studies with non-cyclic analogs (e.g., allyltrifluoroborates) may reveal enhanced stability or reactivity due to ring strain or conjugation .

Q. How does this compound’s reactivity compare to other potassium trifluoroborates in photoredox catalysis?

- Methodological Answer : Design experiments to evaluate:

- Redox Potentials : Cyclic voltammetry (CV) to measure E₁/₂ vs. SCE.

- Quenching Efficiency : Compare with aryl/alkyl trifluoroborates in model photoredox reactions (e.g., C–H functionalization).

- Steric Effects : Kinetic studies using bulky coupling partners (e.g., ortho-substituted aryl halides) .

Q. What strategies mitigate contradictions in reported catalytic efficiencies for this compound?

- Methodological Answer : Contradictions often arise from solvent polarity, base selection, or trace metal impurities. Systematic studies should:

- Vary Bases : Test K₂CO₃ vs. Cs₂CO₃ in Pd-catalyzed reactions.

- Metal Screening : Compare Pd(PPh₃)₄ vs. NiCl₂(dppe) for cross-electrophile coupling.

- Control Impurities : Use ICP-MS to quantify residual metals (e.g., Pd, Ni) .

Q. Can computational modeling predict this compound’s behavior in aqueous reaction systems?

- Methodological Answer : MD simulations (e.g., using AMBER or GROMACS) can model hydrolysis pathways. Parameters include solvation free energy, hydrogen-bonding interactions with water, and boron’s partial charge. Validate predictions with experimental kinetic studies (e.g., monitoring pH-dependent decomposition via ¹⁹F NMR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.